2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL
Overview
Description
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
The compound and its derivatives play a crucial role in organic synthesis and the development of various chemical structures. For instance, it serves as an intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its importance in the field of medicinal chemistry (Lei et al., 2015). Furthermore, it's involved in the formation of polymetallic architectures and enables the tuning of electronic properties, showcasing its utility in materials science and electronics (Stagni et al., 2008).
Biofuel Production
In the realm of sustainable energy, derivatives of the compound are instrumental in biofuel production. Research indicates that engineered enzymes can convert glucose to biofuels like isobutanol, a derivative of 2-methylpropan-1-ol, under anaerobic conditions. This process is significant for biofuel commercialization, marking a noteworthy application in renewable energy (Bastian et al., 2011).
Catalysis and Chemical Reactions
The compound is also pivotal in catalysis and chemical reactions. For example, it's used in the selective amination of polyhalopyridines, highlighting its role in facilitating specific chemical transformations, which is fundamental in drug synthesis and material science (Ji et al., 2003).
Polymer and Material Science
In polymer and material science, the compound contributes to the synthesis of amino-functionalized polymers, indicating its significance in creating new materials with specific properties. This has implications for various industries, including medical, automotive, and electronics (Ritter et al., 2016).
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-8(10)5-11-4-7/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCHIDRQVQHFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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